

An In-depth Technical Guide to Methylboronic Acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylboronic acid*

Cat. No.: *B608869*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid (CAS Number: 13061-96-6) is an organoboron compound that serves as a versatile building block and reagent in a multitude of chemical transformations.^{[1][2]} Its utility spans from fundamental organic synthesis to specialized applications in analytical chemistry and materials science. This technical guide provides a comprehensive overview of **methylboronic acid**, including its physicochemical properties, safety and handling information, detailed experimental protocols for its key applications, and a discussion of its role in modern chemical research.

Core Properties of Methylboronic Acid

Methylboronic acid is a white to light yellow crystalline powder.^[1] It is known for its stability under normal conditions and its solubility in water and other polar organic solvents.^{[3][4]}

Physicochemical Properties

The fundamental physical and chemical properties of **methylboronic acid** are summarized in the table below, providing a quick reference for experimental design and execution.

Property	Value	References
CAS Number	13061-96-6	
Molecular Formula	<chem>CH5BO2</chem>	
Molecular Weight	59.86 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	91-94 °C	
Boiling Point	141.7±23.0 °C (Predicted)	
Density	0.965±0.06 g/cm³ (Predicted)	
Solubility	Soluble in water and DMSO.	
pKa	9.97±0.43 (Predicted)	
Flash Point	39.5°C	

Safety and Handling

Methylboronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

Hazard Statement	GHS Code	Description	References
Skin Irritation	H315	Causes skin irritation.	
Eye Irritation	H319	Causes serious eye irritation.	
Respiratory Irritation	H335	May cause respiratory irritation.	

Precautionary Statement	GHS Code	Description
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280		Wear protective gloves/protective clothing/eye protection/face protection.
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P405	Store locked up.
Disposal	P501	Dispose of contents/container in accordance with local regulations.

Experimental Protocols

Methylboronic acid is a key reagent in several important chemical reactions. Below are detailed protocols for two of its most common applications: the Suzuki-Miyaura cross-coupling reaction (utilizing a stable derivative) and the derivatization of carbohydrates for gas chromatography-mass spectrometry (GC-MS) analysis.

Suzuki-Miyaura Cross-Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate

N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable derivatives of boronic acids that can be used in a controlled and iterative manner in Suzuki-Miyaura cross-coupling reactions. The MIDA group acts as a protecting group that can be cleaved under mild basic conditions to release the reactive boronic acid *in situ*.

Materials:

- Aryl or vinyl halide (1.0 equiv)
- **Methylboronic acid** MIDA ester (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or toluene)
- Round-bottom flask or microwave vial
- Magnetic stirrer and heating source (oil bath or microwave reactor)
- Inert atmosphere (nitrogen or argon)

Procedure:

- To a dry reaction vessel, add the aryl or vinyl halide, the **methylboronic acid** MIDA ester, and the base.
- Evacuate and backfill the vessel with an inert gas (repeat three times).
- Add the palladium catalyst to the reaction mixture.
- Add the anhydrous, degassed solvent via syringe.
- Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

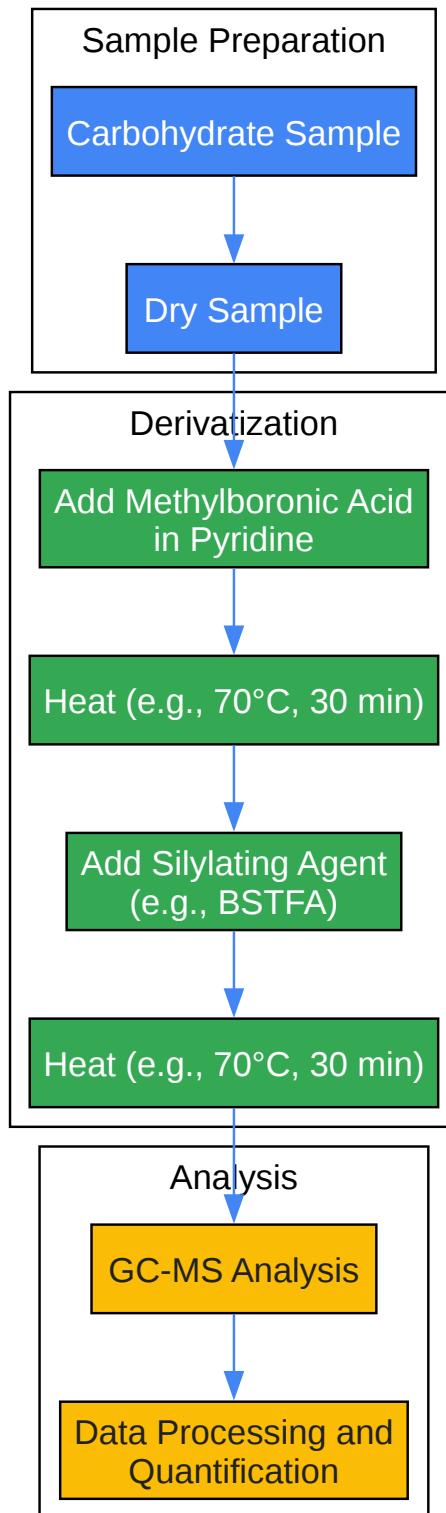
Derivatization of Carbohydrates for GC-MS Analysis

Methylboronic acid is used to derivatize carbohydrates, which are typically non-volatile, to make them amenable to analysis by GC-MS. This two-step procedure involves the formation of a cyclic boronate ester with the cis-diol functionalities of the sugar, followed by silylation or acetylation of the remaining hydroxyl groups.

Materials:

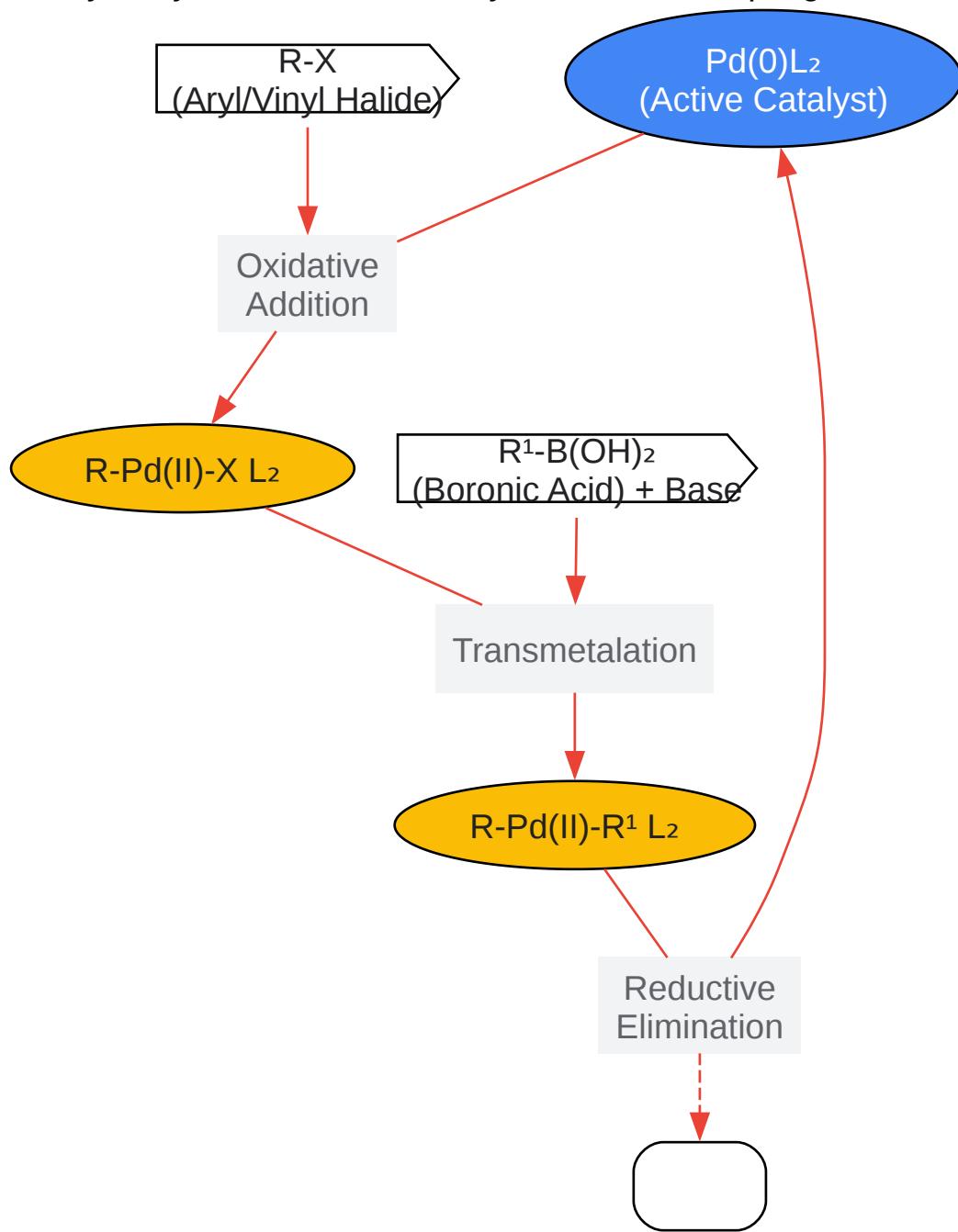
- Carbohydrate sample (e.g., glucose, fructose)
- **Methylboronic acid** solution (in pyridine)
- Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agent (e.g., acetic anhydride)
- Reaction vials with screw caps
- Heating block or oven
- GC-MS system

Procedure:


- Place the dry carbohydrate sample into a reaction vial.
- Add the **methylboronic acid** solution in pyridine to the vial.
- Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to form the methylboronate ester.
- Cool the vial to room temperature.
- Add the silylating or acetylating agent to the reaction mixture.
- Re-heat the vial to complete the derivatization (e.g., 60-80 °C for 30-60 minutes).

- Cool the sample to room temperature.
- The derivatized sample is now ready for injection into the GC-MS system.

Visualizing Experimental Workflows and Mechanisms


To further elucidate the practical applications of **methylboronic acid**, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and a fundamental reaction mechanism.

Workflow for Carbohydrate Analysis using Methylboronic Acid Derivatization

[Click to download full resolution via product page](#)

Workflow for carbohydrate analysis.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

[Click to download full resolution via product page](#)

Suzuki-Miyaura catalytic cycle.

Conclusion

Methylboronic acid is a valuable and versatile reagent in modern chemistry. Its well-defined properties and reactivity make it an essential tool for synthetic chemists creating complex

molecules and for analytical chemists developing sensitive methods for the detection of biologically important compounds. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory, empowering researchers to advance their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylboronic Acid: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608869#methylboronic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com